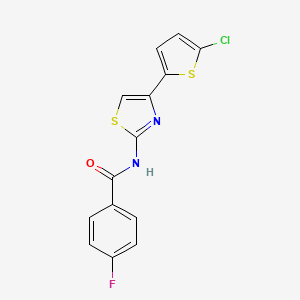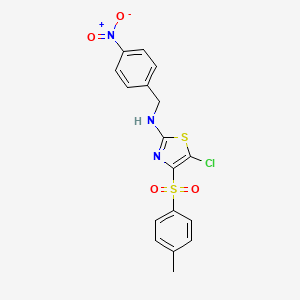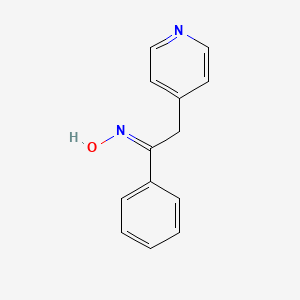![molecular formula C16H13ClN2S B2540418 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-14-3](/img/structure/B2540418.png)
6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole” is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . It is a part of a class of compounds that have been synthesized for plant disease management .
Synthesis Analysis
The synthesis of this compound involves the use of the Castagnoli–Cushman reaction . This reaction has been used to synthesize 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold .Molecular Structure Analysis
The molecular structure of this compound is derived from the 3,4-dihydroisoquinolin-1(2H)-one scaffold . The specific structure of “this compound” is not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Castagnoli–Cushman reaction . The specific reactions for “this compound” are not detailed in the retrieved resources.Aplicaciones Científicas De Investigación
Antifungal Agents for Plant Protection
This compound has demonstrated promising antifungal activity against several plant pathogens. Researchers synthesized a series of 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides and evaluated their efficacy against fungi such as Alternaria alternate, Curvularia lunata, and Valsa mali. Notably, some of these compounds exhibited higher inhibition rates than the commercial fungicide azoxystrobin. The presence of specific substituents on the C-ring significantly influenced their antifungal potency .
Enzyme Inhibition Studies
Crystal structure studies revealed that the carboxylate group of this compound occupies the oxyanion hole in the enzyme, while the sulfonamide moiety contributes to the correct twist necessary for binding to an adjacent hydrophobic pocket .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have antifungal activities against various fungi .
Mode of Action
It’s worth noting that related compounds have demonstrated significant antifungal activities .
Biochemical Pathways
Related compounds have been shown to inhibit the growth of various fungi, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
Related compounds have demonstrated significant antifungal activities, suggesting that they may inhibit the growth of various fungi .
Direcciones Futuras
The future directions for this compound and its derivatives include further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . The necessity of the C4-carboxyl group and other structural requirements for activity have been revealed , providing crucial information for future research.
Propiedades
IUPAC Name |
6-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVPRRTVCGGNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2540335.png)
![8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540336.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540340.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2540344.png)
![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)
![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)

![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2540357.png)